tert-butylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate
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Overview
Description
tert-ButylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of 4-bromo-2-methyl-1,3-thiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used, e.g., azides or nitriles.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
tert-ButylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities and as a potential pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. This compound may also interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-bromothiazol-2-yl)carbamate
- Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate
- tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate
Uniqueness
tert-ButylN-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of biologically active compounds and materials .
Properties
Molecular Formula |
C9H13BrN2O2S |
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Molecular Weight |
293.18 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-2-methyl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H13BrN2O2S/c1-5-11-6(10)7(15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |
InChI Key |
DXTFLVDONIITLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)NC(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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